molecular formula C18H19N3O2S B7685859 N-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide

N-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide

Cat. No.: B7685859
M. Wt: 341.4 g/mol
InChI Key: SPVZWCGTVDZYES-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide: is an organic compound that features a complex structure with a combination of aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the thiophene ring:

    Formation of the butanamide linkage: This involves the reaction of the intermediate with a butanoyl chloride derivative in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at various points in the molecule, depending on the reagents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical agent due to its unique structure.
  • Potential applications in drug design and development, particularly in targeting specific biological pathways.

Industry:

  • Used in the development of new materials with specific properties, such as conductivity or fluorescence.
  • Potential applications in the field of organic electronics.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: N-(2,5-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is unique due to its combination of aromatic and heterocyclic rings, which confer specific chemical and physical properties. This makes it distinct from other similar compounds and potentially useful in a variety of applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-8-9-13(2)14(11-12)19-16(22)6-3-7-17-20-18(21-23-17)15-5-4-10-24-15/h4-5,8-11H,3,6-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVZWCGTVDZYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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